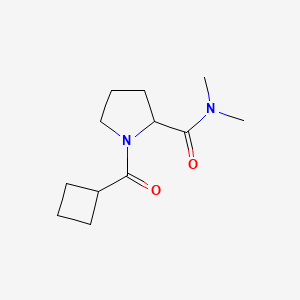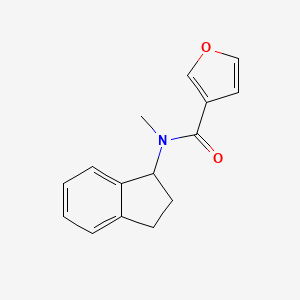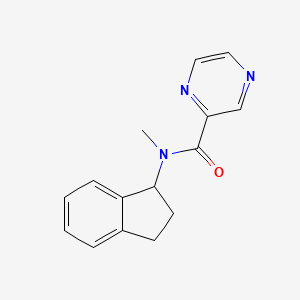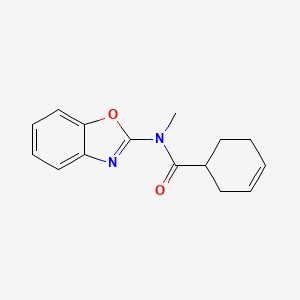
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as CP-526,572, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications.
Mechanism of Action
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), a receptor that plays a crucial role in modulating neurotransmitter release and synaptic plasticity. By blocking the alpha7 nAChR, 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can reduce inflammation and protect neurons from oxidative stress and excitotoxicity.
Biochemical and Physiological Effects:
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, the inhibition of microglial activation, and the enhancement of synaptic plasticity. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide for lab experiments is its selectivity for the alpha7 nAChR, which allows for specific targeting of this receptor without affecting other nAChRs. However, one limitation of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research on 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One possible direction is to investigate its therapeutic potential in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to explore its potential as a neuroprotective agent in cancer treatment, as it has been shown to enhance the efficacy of chemotherapy drugs while protecting healthy neurons from damage. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide for in vivo studies.
In conclusion, 4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various fields of medicine. Its selective antagonism of the alpha7 nAChR makes it a valuable tool for studying the role of this receptor in neuroinflammation and neurodegeneration. Further research is needed to fully elucidate its mechanism of action and optimize its properties for clinical use.
Synthesis Methods
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-amino-4-cyclopropylamino-6,7-dimethoxyquinazoline with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-amino-5-methylbenzoic acid. The final product is obtained by cyclization of the intermediate with acetic anhydride.
Scientific Research Applications
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-acetyl-N-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)17-9-14(15(19)16-8-11-6-7-11)20-13-5-3-2-4-12(13)17/h2-5,11,14H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEJRVGFMVYPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)



![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
